

# Early-Phase Clinical Trial Results for Lepetegravir (GSK3640254): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Lepetegravir |           |
| Cat. No.:            | B15612713    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early-phase clinical trial data for **Lepetegravir** (GSK3640254), a novel, next-generation HIV-1 maturation inhibitor. The information presented herein is synthesized from publicly available results of Phase 1 and Phase 2a clinical studies, offering an in-depth perspective on the pharmacokinetics, pharmacodynamics, safety, and mechanism of action of this investigational antiretroviral agent.

### **Executive Summary**

**Lepetegravir** is an investigational antiretroviral drug that targets the final step of HIV-1 Gag polyprotein processing, a critical stage in the viral maturation process. Early-phase clinical trials have demonstrated its potential as a once-daily oral agent. The studies in healthy volunteers and HIV-1 positive, treatment-naive adults have shown a favorable pharmacokinetic profile, good tolerability, and significant antiviral activity. This document provides a detailed consolidation of the quantitative data, experimental methodologies, and visual representations of the drug's mechanism and trial designs.

### **Mechanism of Action: Inhibition of HIV-1 Maturation**

**Lepetegravir**'s mechanism of action is distinct from currently approved classes of antiretroviral drugs. It does not target the viral enzymes like reverse transcriptase, protease, or integrase.



Instead, it binds to the HIV-1 Gag polyprotein, specifically at the cleavage site between the capsid (CA) and the spacer peptide 1 (SP1).[1][2] This binding sterically hinders the action of the viral protease, preventing the final and critical cleavage of Gag.[3][4] Consequently, the virion cannot form a mature, infectious core, resulting in the release of immature and non-infectious viral particles.[1][5]



Click to download full resolution via product page

Figure 1: Mechanism of Action of Lepetegravir.

### **Quantitative Data Summary**

The following tables summarize the key quantitative data from the early-phase clinical trials of **Lepetegravir**.

### **Pharmacokinetic Parameters in Healthy Adults (Phase 1)**



Data from a Phase 1 single and multiple ascending dose trial (NCT03231943) in healthy male participants are presented below.[5]

Table 1: Single Ascending Dose (SAD) Pharmacokinetics of Lepetegravir

| Dose   | N | Cmax<br>(µg/mL) | Tmax (h,<br>median) | AUC0-∞<br>(μg*h/mL) | t1/2 (h) |
|--------|---|-----------------|---------------------|---------------------|----------|
| 1 mg   | 6 | 0.005           | 3.5                 | 0.057               | ~24      |
|        |   |                 |                     |                     |          |
| 700 mg |   |                 | ~4                  |                     | ~24      |

Note: Specific Cmax and AUC values for all dose cohorts were not detailed in the provided search results.

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetics of Lepetegravir (Day 14)

| Dose   | N | Cmax (µg/mL) | Tmax (h,<br>median) | AUC0-24<br>(μg*h/mL) |
|--------|---|--------------|---------------------|----------------------|
| 200 mg |   | 1.40         | 3.8                 | 21.5                 |

Note: Data for other dose cohorts in the MAD study were not fully available in the search results.

A separate Phase 1 study (NCT03575962) evaluated the relative bioavailability of two salt formulations, mesylate and bis-hydrochloride. The mesylate salt demonstrated a 12%-16% increase in AUC and Cmax compared to the bis-hydrochloride form.[6]

### **Drug-Drug Interaction Profile (Phase 1)**

**Lepetegravir**'s potential for drug-drug interactions was assessed in healthy volunteers.

Table 3: Interaction with Tenofovir Alafenamide/Emtricitabine (TAF/FTC) (NCT03836729)[7]



| Parameter (TAF) | GMR (90% CI)         |
|-----------------|----------------------|
| AUC0-T          | 0.886 (0.75 to 1.04) |
| Cmax            | 0.874 (0.68 to 1.12) |

GMR: Geometric Mean Ratio. Co-administration of **Lepetegravir** 200 mg once daily did not have a clinically significant effect on the steady-state pharmacokinetics of TAF/FTC.[7]

Table 4: Interaction with Dolutegravir (DTG) (NCT03816696)[8]

| Parameter    | GMR (90% CI)       |
|--------------|--------------------|
| Dolutegravir |                    |
| AUC0-T       | 1.17 (1.118–1.233) |
| Cmax         | 1.09 (1.044–1.138) |
| Ст           | 1.24 (1.160–1.315) |
| Lepetegravir |                    |
| AUC0-τ       | 1.04 (0.992–1.094) |
| Cmax         | 0.99 (0.923–1.065) |
| Ст           | 1.10 (0.939–1.056) |

Coadministration of **Lepetegravir** 200 mg with dolutegravir 50 mg did not result in any clinically significant drug interactions.[8]

## Antiviral Efficacy in Treatment-Naive HIV-1 Positive Adults (Phase 2a)

The proof-of-concept Phase 2a study (NCT03784079) evaluated the antiviral response to **Lepetegravir** monotherapy.[3][9]

Table 5: Maximum HIV-1 RNA Change from Baseline[3][9]



| Dose Group | Duration | Maximum Mean HIV-1 RNA<br>Decline (log10 copies/mL) |
|------------|----------|-----------------------------------------------------|
| 10 mg      | 10 days  | -0.4                                                |
| 40 mg      | 7 days   | -1.2                                                |
| 80 mg      | 7 days   | -1.0                                                |
| 140 mg     | 7 days   | -1.5                                                |
| 200 mg     | 10 days  | -2.0                                                |

Doses of 40 mg and higher resulted in a decline in HIV-1 RNA of at least 1-log10.[3][9]

### **Safety and Tolerability Summary**

Across the Phase 1 and 2a studies, **Lepetegravir** was generally well-tolerated.[3][5]

- Most Common Adverse Events: Headache, diarrhea, dizziness, and rash.[3][5]
- Serious Adverse Events: No deaths or drug-related serious adverse events were reported in the early-phase trials.[3][5]
- Discontinuations due to Adverse Events: A small number of participants discontinued due to adverse events, with one instance of maculopapular rash considered drug-related.[5]

# Experimental Protocols Phase 1 First-in-Human Study (NCT03231943)

- Study Design: A two-part, randomized, double-blind, placebo-controlled study in healthy adult males.[10]
  - Part 1 (Single Ascending Dose): Participants received a single oral dose of Lepetegravir (ranging from 1 mg to 700 mg) or placebo.[6]
  - Part 2 (Multiple Ascending Dose): Participants received daily oral doses of Lepetegravir or placebo for 14 days.[10]



- Key Assessments:
  - Pharmacokinetics: Plasma concentrations of Lepetegravir were measured at serial time points to determine Cmax, Tmax, AUC, and half-life using noncompartmental analysis.[10]
  - Safety and Tolerability: Monitored through adverse event reporting, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).[5]



Click to download full resolution via product page

Figure 2: Workflow for Phase 1 SAD/MAD Trial.

### Phase 2a Proof-of-Concept Study (NCT03784079)

• Study Design: A two-part, randomized, double-blind, placebo-controlled, adaptive design study in treatment-naive adults with HIV-1 infection.[3][9]

### Foundational & Exploratory





- Part 1: Participants received Lepetegravir 10 mg or 200 mg, or placebo, once daily for 10 days.[3][9]
- Part 2: Following an interim analysis, participants received Lepetegravir 40 mg, 80 mg, or 140 mg, or placebo, once daily for 7 days.[3][9]
- Key Assessments:
  - Primary Endpoint: Maximum change from baseline in plasma HIV-1 RNA.[3][9]
  - Pharmacokinetics: Plasma concentrations of Lepetegravir were measured to assess PK parameters at steady state.
  - Safety and Tolerability: Monitored as in the Phase 1 study.[3]
  - Resistance: Genotypic and phenotypic resistance testing was performed on plasma samples.[9]





Click to download full resolution via product page

Figure 3: Workflow for Phase 2a Adaptive Design Trial.

### Conclusion

The early-phase clinical trial results for **Lepetegravir** (GSK3640254) are promising, suggesting a favorable safety, pharmacokinetic, and antiviral activity profile. Its novel mechanism of action



as a maturation inhibitor presents a potential new therapeutic option for the treatment of HIV-1 infection, with no cross-resistance to existing antiretroviral classes. The data support its continued development in later-phase clinical trials to further establish its efficacy and safety in a broader patient population and in combination with other antiretroviral agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Maturation inhibitor Wikipedia [en.wikipedia.org]
- 2. Maturation inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 3. HIV-1 Maturation: Lessons Learned from Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological intervention of HIV-1 maturation PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 Assembly, Budding, and Maturation PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Choreography of HIV-1 Proteolytic Processing and Virion Assembly PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach | PLOS Computational Biology [journals.plos.org]
- 10. Frontiers | Morphogenesis of the Infectious HIV-1 Virion [frontiersin.org]
- To cite this document: BenchChem. [Early-Phase Clinical Trial Results for Lepetegravir (GSK3640254): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612713#early-phase-clinical-trial-results-for-lepetegravir-gsk3640254]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com